molecular formula C13H18Cl2N2O2 B13254954 Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate

Cat. No.: B13254954
M. Wt: 305.20 g/mol
InChI Key: AEQKJSMTBSTZAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The compound is formally named methyl (3,4-dichlorophenyl){[2-(dimethylamino)ethyl]amino}acetate under IUPAC guidelines. This nomenclature follows a hierarchical approach:

  • The methyl ester group (-OCH₃) is designated as the terminal substituent.
  • The acetate backbone (CH₂COO-) serves as the parent chain.
  • The 3,4-dichlorophenyl group and 2-(dimethylamino)ethylamino moiety are identified as branching substituents at the α-carbon of the acetate group.

The InChI code 1S/C13H18Cl2N2O2/c1-17(2)7-6-16-12(13(18)19-3)9-4-5-10(14)11(15)8-9/h4-5,8,12,16H,6-7H2,1-3H3 provides a machine-readable representation of atomic connectivity and stereochemistry.

Molecular Formula and Atomic Connectivity Analysis

The molecular formula C₁₃H₁₈Cl₂N₂O₂ corresponds to a molecular weight of 305.20 g/mol. Key structural features include:

Component Description
Aromatic system 3,4-Dichlorophenyl ring with Cl at positions 3 and 4
Aminoethyl chain N,N-Dimethylethylenediamine (CH₂CH₂N(CH₃)₂)
Ester functionality Methyl ester (COOCH₃) at the carboxyl terminus

Atomic connectivity analysis via the SMILES string CN(C)CCNC(C1=CC(Cl)=C(Cl)C=C1)C(=O)OC reveals:

  • The central α-carbon connects to:
    • 3,4-Dichlorophenyl group (C₆H₃Cl₂)
    • Nitrogen atom of the 2-(dimethylamino)ethylamine sidechain
    • Ester carbonyl group (C=O)

Stereochemical Considerations and Chiral Centers

The α-carbon (C2) exhibits tetrahedral geometry with four distinct substituents:

  • 3,4-Dichlorophenyl group
  • 2-(Dimethylamino)ethylamino group
  • Ester carbonyl oxygen
  • Hydrogen atom

This configuration creates a chiral center at C2, necessitating R/S stereochemical descriptors. Computational analysis using RDKit-based methods identifies this as the sole stereogenic center, though experimental optical rotation data remain unavailable in cited sources.

Crystallographic Data and Solid-State Conformation

While no direct crystallographic data exist for this specific compound in the provided sources, analogous structures suggest:

  • Intermolecular interactions : Potential hydrogen bonding between the amine N-H and ester carbonyl oxygen.
  • Packing motifs : Likely layered arrangements due to planar aromatic systems and flexible alkyl chains.

Comparative analysis with structurally similar salts (e.g., pyridinium nitrate derivatives) indicates possible dihedral angles of 60-86° between aromatic and heterocyclic components in the solid state. Experimental determination via X-ray diffraction would be required to confirm these predictions.

Properties

Molecular Formula

C13H18Cl2N2O2

Molecular Weight

305.20 g/mol

IUPAC Name

methyl 2-(3,4-dichlorophenyl)-2-[2-(dimethylamino)ethylamino]acetate

InChI

InChI=1S/C13H18Cl2N2O2/c1-17(2)7-6-16-12(13(18)19-3)9-4-5-10(14)11(15)8-9/h4-5,8,12,16H,6-7H2,1-3H3

InChI Key

AEQKJSMTBSTZAY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC(C1=CC(=C(C=C1)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Methodology:

  • Esterification of 3,4-dichlorophenylacetic acid derivatives:
    The acid is reacted with methyl alcohol in the presence of acid catalysts such as sulfuric acid or thionyl chloride to produce methyl 2-(3,4-dichlorophenyl)-2-oxoacetate.
    • Example: Acid chlorides derived from 3,4-dichlorophenylacetic acid can be esterified with methanol using thionyl chloride or catalytic sulfuric acid, as indicated in patent WO2016170544A1, which discusses esterification using appropriate catalysts and solvents.

Reaction Conditions:

  • Solvent: Dichloromethane or toluene.
  • Catalyst: Thionyl chloride or catalytic sulfuric acid.
  • Temperature: Reflux conditions (~60-80°C).

In-Depth Research Findings:

  • Patent WO2016170544A1 describes esterification of carboxylic acids with acid chlorides or directly with alcohols under reflux, providing high yields and purity.

Introduction of the 3,4-Dichlorophenyl Group

The 3,4-dichlorophenyl moiety is introduced either via nucleophilic substitution or through coupling reactions involving chlorinated aromatic precursors.

Methodology:

  • Preparation of 3,4-dichlorophenyl derivatives:
    Starting from chlorinated benzene derivatives, selective chlorination or substitution reactions are performed to obtain the desired dichlorophenyl intermediates, which are then coupled with the ester backbone.

  • Coupling via Friedel–Crafts acylation or Suzuki coupling:
    The aromatic ring can be functionalized using Friedel–Crafts acylation with dichlorobenzoyl chlorides or via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) employing boronic acids.

Research Insights:

  • Patent literature indicates that aromatic substitution on chlorobenzene derivatives can be efficiently achieved via Friedel–Crafts reactions under Lewis acid catalysis, providing regioselective introduction of the dichlorophenyl group.

Formation of the Aminoethyl Side Chain

The key feature of the target compound is the aminoethyl substituent attached to the ester core, specifically the [2-(dimethylamino)ethyl]amino group.

Methodology:

  • Reductive amination or nucleophilic substitution:
    • Starting from methyl 2-(3,4-dichlorophenyl)-2-oxoacetate, a nucleophilic substitution with 2-(dimethylamino)ethylamine or its derivatives is performed.
    • Alternatively, the amino group can be introduced via reductive amination of the keto group with 2-(dimethylamino)ethylamine in the presence of reducing agents such as sodium cyanoborohydride.

Reaction Conditions:

  • Solvent: Methanol, ethanol, or acetonitrile.
  • Catalyst: Acidic conditions (e.g., acetic acid) for reductive amination.
  • Temperature: Mild reflux (~25-50°C).

Research Findings:

  • Patent WO2016170544A1 describes the coupling of amino compounds with ester or acid intermediates using carbodiimide or similar coupling agents, facilitating the formation of aminoalkyl derivatives.

Final Esterification and Purification

The last step involves esterification of the amino-functionalized intermediate with methyl chloroformate or methyl iodide to yield the methyl ester of the aminoalkyl derivative.

Methodology:

  • Reaction with methyl chloroformate:
    The amino group reacts with methyl chloroformate in the presence of a base like triethylamine, producing the methyl ester with the amino substituent attached.

  • Purification:
    The product is purified via column chromatography or recrystallization, ensuring high purity suitable for pharmaceutical applications.

Research Insights:

  • Patent WO2016170544A1 emphasizes the use of carbamate formation for final esterification, which is compatible with sensitive amino groups and provides high yields.

Summary of the Preparation Route

Step Description Reagents & Conditions References
1 Esterification of 3,4-dichlorophenylacetic acid Methyl alcohol, thionyl chloride, reflux
2 Introduction of dichlorophenyl group Friedel–Crafts acylation or Suzuki coupling
3 Coupling with 2-(dimethylamino)ethylamine Nucleophilic substitution or reductive amination
4 Final esterification with methyl chloroformate Methyl chloroformate, triethylamine
5 Purification Chromatography or recrystallization -

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethyl group.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

    Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Products may include N-oxides or carboxylic acids.

    Reduction: Alcohols or amines can be formed.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate may have applications in various fields:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe in molecular biology.

    Medicine: Exploration as a potential pharmaceutical compound, particularly in the development of drugs targeting the central nervous system.

    Industry: Use in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituted Acetate Esters with Chlorophenyl Groups

Key analogs and their structural/functional differences are summarized below:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Similarity Score* Key Differences vs. Target Compound Reference
Methyl 2-((3,4-dichlorophenyl)(methyl)amino)acetate Methylamino group replaces ethylamino chain - 0.87 Reduced amino group flexibility; altered solubility
Ethyl 2-((3-chlorophenyl)amino)acetate Single Cl substituent; ethyl ester - 0.98 Lower halogenation; ester group affects hydrolysis
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole-piperazine backbone; ureido group 548.1 (ESI-MS) - Larger, more complex structure; potential kinase inhibition

*Similarity scores (0–1 scale) based on structural alignment algorithms .

Key Observations :

  • Amino Side Chain: The 2-(dimethylamino)ethylamino group distinguishes it from methylamino or unsubstituted analogs, likely influencing solubility and blood-brain barrier penetration .
  • Ester Group : Methyl esters (target compound) hydrolyze slower than ethyl esters (e.g., Ethyl bromo(3-chlorophenyl)acetate), affecting metabolic stability .

Heterocyclic and Aromatic Derivatives

Compounds with divergent cores but overlapping functional motifs:

  • Pyrido-pyrimidinones (e.g., 2-(3,4-dimethoxyphenyl)-7-[4-(dimethylamino)cyclohex-1-en-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one): Feature a pyrimidinone core instead of acetate. Retain dimethylamino groups but lack dichlorophenyl moieties, suggesting distinct biological targets (e.g., kinase inhibition vs. neurotransmitter modulation) .
  • Phosphonites (e.g., 2-(Dimethylamino)ethyl ethyl methylphosphonite): Phosphorus-containing backbone alters reactivity. Shared dimethylaminoethyl group may confer similar surfactant or catalytic properties .

Pharmacological and Toxicological Considerations

  • Centrophenoxine orotate: A structurally related ester with 4-chlorophenoxy and orotate groups.
  • Discontinued Status : The discontinuation of the target compound’s dihydrochloride salt (CymitQuimica) may reflect challenges in synthesis, stability, or safety .

Biological Activity

Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate, also known as a derivative of the compound BD1047, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₈Cl₂N₂O₂
  • CAS Number : 1218712-09-4
  • Molecular Weight : 305.20 g/mol

The compound features a dichlorophenyl group and a dimethylamino ethylamine moiety, which are critical for its biological activity. The presence of electron-withdrawing groups like chlorine is known to enhance the compound's interactions with biological targets.

Research indicates that this compound exhibits significant binding affinity to sigma receptors, particularly sigma-1 receptors. Sigma receptors are implicated in various neuroprotective and antinociceptive effects. The binding affinity of BD1047 to sigma receptors suggests potential applications in treating neurological disorders and pain management .

Sigma Receptor Interaction

  • Binding Affinity : High selectivity for sigma sites.
  • Potential Effects : Neuroprotective properties, modulation of neurotransmitter release.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been shown to possess activity against certain bacterial strains, particularly those associated with Chlamydia infections. The compound's structure allows it to disrupt bacterial cell function, leading to reduced inclusion numbers and altered morphology in infected cells .

Case Studies

  • Chlamydial Infections :
    • Findings : The compound significantly reduced chlamydial inclusion numbers in HEp-2 cells.
    • Mechanism : Preliminary studies indicate that the compound affects both the size and morphology of chlamydial inclusions, suggesting a direct impact on bacterial replication processes.
  • Antibacterial Spectrum :
    • The compound was tested against various Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of antimicrobial activity. Its effectiveness was compared to established antibiotics such as penicillin .

Structure-Activity Relationships (SAR)

The SAR studies highlight the importance of specific substituents on the phenyl ring and the dimethylamino group for enhancing biological activity:

Compound ModificationEffect on Activity
Addition of electron-withdrawing groups (e.g., Cl)Increased binding affinity to sigma receptors
Variation in alkyl chain lengthAltered pharmacokinetics and bioavailability
Changes in the aromatic systemSignificant impact on antimicrobial efficacy

These modifications suggest that careful tuning of the chemical structure can lead to enhanced therapeutic profiles.

Toxicity and Safety Profile

Toxicity assessments have been performed using human cell lines and model organisms such as Drosophila melanogaster. Preliminary results indicate that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate, and how can intermediates be characterized?

  • Methodology : Multi-step synthesis typically involves coupling 3,4-dichlorophenylacetic acid derivatives with 2-(dimethylamino)ethylamine. For example, esterification using methyl chloride or methanol under acidic catalysis, followed by amide bond formation via carbodiimide coupling (e.g., EDC/HOBt). Intermediate purity is validated using thin-layer chromatography (TLC) and NMR spectroscopy. Final purification employs flash chromatography or recrystallization .
  • Critical Step : Protecting the secondary amine during coupling to avoid side reactions. Ethyl oxalate or tert-butoxycarbonyl (Boc) groups are effective, as seen in analogous syntheses of aminobutyrate derivatives .

Q. Which analytical techniques are optimal for confirming the structure and purity of this compound?

  • Techniques :

  • NMR : 1H/13C NMR to confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.8 ppm, dimethylamino protons at δ 2.2–2.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with ESI-MS to detect molecular ions ([M+H]+ ~ 347 m/z) and assess purity (>95%) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, Cl) to rule out hygroscopic or solvent residues .

Advanced Research Questions

Q. How can receptor binding assays be designed to evaluate this compound’s interaction with σ1 or opioid receptors?

  • Protocol :

Membrane Preparation : Isolate rat brain membranes expressing σ1 or μ-opioid receptors (MOR).

Competitive Binding : Use radioligands like [³H]DTG for σ1 or [³H]DAMGO for MOR. Incubate with varying compound concentrations (1 nM–10 µM) .

Data Analysis : Calculate Ki values using Cheng-Prusoff equation. Reference U-47700 (Ki = 7.5 nM for MOR) as a structural analog .

  • Pitfalls : Ensure ligand stability (e.g., avoid light exposure for fluorinated analogs) and validate receptor specificity with antagonists like BD 1047 (σ1) or naloxone (MOR) .

Q. What in vivo models are suitable for assessing behavioral effects of this compound, and how are data contradictions resolved?

  • Models :

  • METH-Induced Stereotypy in Rodents : Administer compound (10–20 mg/kg i.p.) 30 minutes before methamphetamine. Quantify repetitive behaviors (e.g., sniffing, grooming) via video tracking .
  • Hot-Plate Test : Measure latency to paw-lick (analgesia) to infer opioid-like activity .
    • Resolving Contradictions :
  • Dose-Dependency : Low doses may antagonize σ1 receptors (reducing stereotypy), while higher doses activate MOR (inducing analgesia) .
  • Metabolite Interference : Use LC-MS to detect active metabolites (e.g., N-demethylated derivatives) that may alter pharmacological profiles .

Q. How can computational methods predict the compound’s binding mode to target proteins?

  • Approach :

  • Molecular Docking : Use AutoDock Vina with σ1 receptor (PDB: 5HK1) or MOR (PDB: 6DDF) crystal structures. Focus on key residues (e.g., σ1: Glu172, Tyr173; MOR: Asp147, Trp293) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Compare with 2-[3,4-dichlorophenyl]-triazine derivatives showing strong hydrophobic interactions .

Data Contradiction and Optimization

Q. How should researchers address discrepancies in reported binding affinities across studies?

  • Factors to Evaluate :

  • Receptor Source : Species differences (e.g., human vs. rat σ1 receptors) .
  • Assay Conditions : pH (7.4 vs. 6.8), ionic strength, and temperature (25°C vs. 37°C) alter ligand-receptor kinetics .
  • Compound Purity : Impurities >2% (e.g., unreacted dichlorophenyl precursors) skew IC50 values. Validate via HPLC and NMR .

Q. What strategies optimize the enantiomeric resolution of this compound for stereospecific activity studies?

  • Chiral Separation :

  • HPLC : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10, 1 mL/min). Monitor retention times for R/S enantiomers .
  • Crystallization : Co-crystallize with tartaric acid derivatives to isolate diastereomeric salts, as demonstrated for erythro/threo aminobutyrate analogs .

Regulatory and Safety Considerations

Q. What regulatory frameworks govern the use of this compound in academic research?

  • Compliance : Classified as 3,4-CTMP in China’s controlled substances list (non-medicinal psychotropic). Requires DEA-like licensing for synthesis, storage, and disposal .
  • Safety Protocols :

  • Handling : Use gloveboxes for synthesis (volatile intermediates) and PPE for in vivo studies .
  • Waste Disposal : Incinerate halogenated waste at >1,000°C to prevent dioxin formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.